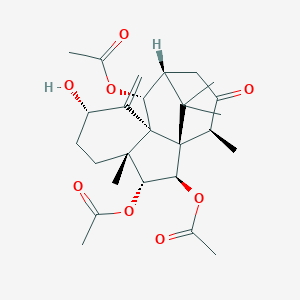
Taxinin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxinin K is a natural product that belongs to the taxane family of compounds. It is known for its potent cytotoxicity and has been extensively studied for its potential use in cancer treatment. Taxinin K is isolated from the bark of Taxus yunnanensis, a tree species that is endemic to the Yunnan province of China.
科学的研究の応用
Reversal of Drug Resistance
Taxinin K, particularly in its modified form 5-O-benzoylated taxinine K (BTK), has been shown to reverse P-glycoprotein (P-gp) and multidrug resistance protein (MRP)-mediated multidrug resistance in KB cells. This compound can reverse the resistance to various drugs by interacting with P-gp and moderately reversing ADM resistance in cells overexpressing MRP. Interestingly, BTK neither inhibits the transporting activity of MRP nor reduces intracellular glutathione levels. It shifts the distribution of ADM in cells from punctate cytoplasmic compartments to the nucleoplasm and cytoplasm, thereby reversing both P-gp- and MRP-mediated multidrug resistance (MDR) (Okumura et al., 2000).
Synthesis and Structural Studies
Taxinin K and related taxanes have attracted interest due to their unique hydroxylated diterpene structures, found in plants like the yew tree (Taxus baccata L.). These compounds are known for their antileukemic and antitumoral activities. Studies have focused on synthesizing less substituted taxane derivatives and exploring their biological activities. The development of a synthetic route to the tricyclic taxane skeleton, which can be converted into hydroxy groups, has been a subject of research (Neh et al., 1984).
Pharmacological and Biological Activities
Taxifolin, a closely related compound to Taxinin K, exhibits a range of pharmacological activities. It has been shown to manage inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly prominent. The compound has been evaluated using various in vitro and in vivo models, suggesting its potential for human therapeutic applications (Sunil & Xu, 2019).
Antioxidant Activity
Taxifolin demonstrates significant antioxidant activities. It has been shown to inhibit linoleic acid emulsion peroxidation and exhibit effective scavenging effects on various radicals. Its structure-activity relationship has been studied to understand its efficacy in radical scavenging and metal-chelating activities (Topal et al., 2016).
Cardiac Health Applications
Taxifolin has also been explored for its role in cardiac health. It is known to protect against cardiac hypertrophy and fibrosis during biomechanical stress, such as pressure overload. This protection is likely achieved through the inhibition of oxidative stress and the modulation of signaling pathways like ERK1/2, JNK1/2, and Smad pathways (Guo et al., 2015).
特性
CAS番号 |
18615-53-7 |
|---|---|
製品名 |
Taxinin K |
分子式 |
C26H36O8 |
分子量 |
476.6 g/mol |
IUPAC名 |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1 |
InChIキー |
UALBZGZBNFOOHX-DTSIHYJMSA-N |
異性体SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





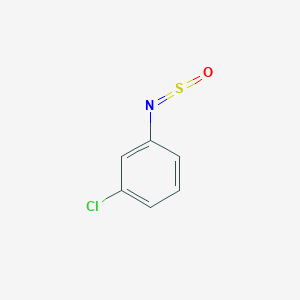

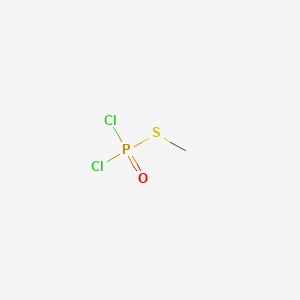
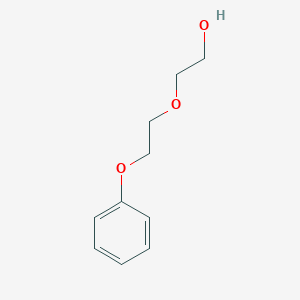

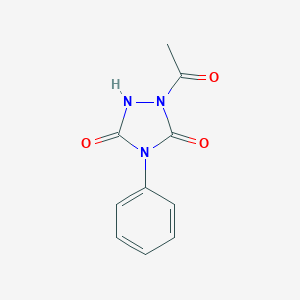
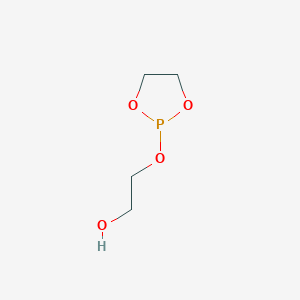
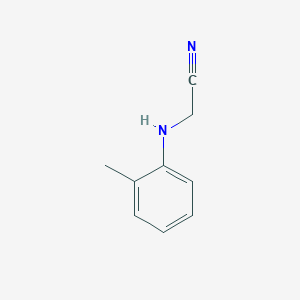

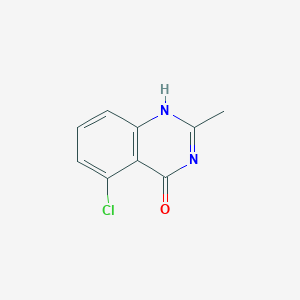

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)